molecular formula C21H42O3 B12546936 7-(5-Decyloxolan-2-YL)heptane-1,4-diol CAS No. 143084-64-4

7-(5-Decyloxolan-2-YL)heptane-1,4-diol

Cat. No.: B12546936
CAS No.: 143084-64-4
M. Wt: 342.6 g/mol
InChI Key: HWPCQGCANKCDOP-UHFFFAOYSA-N
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Description

7-(5-Decyloxolan-2-YL)heptane-1,4-diol is an organic compound characterized by its unique molecular structure, which includes a heptane backbone with a decyloxolan ring and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-Decyloxolan-2-YL)heptane-1,4-diol typically involves the following steps:

    Formation of the Decyloxolan Ring: The decyloxolan ring can be synthesized through the cyclization of a suitable precursor, such as a decyl-substituted diol, under acidic or basic conditions.

    Attachment to the Heptane Backbone: The decyloxolan ring is then attached to a heptane backbone through a series of reactions, including esterification and reduction.

    Introduction of Hydroxyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(5-Decyloxolan-2-YL)heptane-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halides or amines.

Scientific Research Applications

7-(5-Decyloxolan-2-YL)heptane-1,4-diol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 7-(5-Decyloxolan-2-YL)heptane-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The decyloxolan ring can also interact with hydrophobic regions of biomolecules, affecting their function and behavior.

Comparison with Similar Compounds

Similar Compounds

    7-(5-Octyloxolan-2-YL)heptane-1,4-diol: Similar structure with an octyl group instead of a decyl group.

    7-(5-Dodecyloxolan-2-YL)heptane-1,4-diol: Similar structure with a dodecyl group instead of a decyl group.

Uniqueness

7-(5-Decyloxolan-2-YL)heptane-1,4-diol is unique due to its specific decyloxolan ring and the presence of two hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthetic chemistry and material science.

Properties

CAS No.

143084-64-4

Molecular Formula

C21H42O3

Molecular Weight

342.6 g/mol

IUPAC Name

7-(5-decyloxolan-2-yl)heptane-1,4-diol

InChI

InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-14-20-16-17-21(24-20)15-10-12-19(23)13-11-18-22/h19-23H,2-18H2,1H3

InChI Key

HWPCQGCANKCDOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1CCC(O1)CCCC(CCCO)O

Origin of Product

United States

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